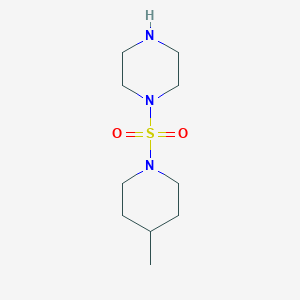

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine

Description

Properties

IUPAC Name |

1-(4-methylpiperidin-1-yl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O2S/c1-10-2-6-12(7-3-10)16(14,15)13-8-4-11-5-9-13/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUPAESYEQROLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501231370 | |

| Record name | Piperazine, 1-[(4-methyl-1-piperidinyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501231370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878416-77-4 | |

| Record name | Piperazine, 1-[(4-methyl-1-piperidinyl)sulfonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878416-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-[(4-methyl-1-piperidinyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501231370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Mechanism

The primary synthetic route for 1-(4-methyl-piperidine-1-sulfonyl)-piperazine involves the sulfonylation of piperazine derivatives. This method leverages the nucleophilic substitution reaction between a sulfonyl chloride and the secondary amine group of piperazine. For instance, 4-methylpiperidine-1-sulfonyl chloride reacts with piperazine in dichloromethane (DCM) under basic conditions (e.g., N,N-diisopropylethylamine) to form the target compound. The general reaction equation is:

Optimization Strategies

Key parameters influencing yield and purity include:

-

Solvent Selection : Polar aprotic solvents like DCM or acetonitrile enhance reaction efficiency by stabilizing intermediates.

-

Temperature Control : Reactions conducted at 0–25°C minimize side products such as disulfonated derivatives.

-

Stoichiometry : A 1:1 molar ratio of piperazine to sulfonyl chloride ensures optimal conversion, with excess base (1.5–2 equivalents) neutralizing HCl byproducts.

Table 1: Representative Sulfonylation Conditions and Outcomes

| Sulfonyl Chloride | Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| 4-Methylpiperidine-1-sulfonyl chloride | DCM | N,N-Diisopropylethylamine | 25 | 78 | 95 | |

| Custom arylsulfonyl chloride | Acetonitrile | Triethylamine | 0 | 65 | 90 |

Reductive Amination Strategy

Alternative Pathway via Intermediate Aldehydes

A patent-pending method synthesizes the compound through reductive amination, avoiding direct sulfonylation. This approach involves:

-

Swern Oxidation : Conversion of 1-(4-pyridinyl)-4-piperidinemethanol to the corresponding aldehyde using oxalyl chloride and dimethyl sulfoxide (DMSO).

-

Condensation with Piperazine : The aldehyde reacts with piperazine in DCM, facilitated by sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent.

Industrial Scalability Considerations

The patent CN115124457B highlights sodium dithionite as a cost-effective alternative to NaBH(OAc)₃, enabling large-scale production. Key advantages include:

-

Reduced Hazard : Sodium dithionite eliminates the need for ultralow temperatures (-20°C).

-

Yield Improvement : Optimized stoichiometry (1.2 equivalents of reducing agent) increases yields from 50% to >80%.

Comparative Analysis of Methodologies

Efficiency and Practicality

Byproduct Management

Table 2: Method Comparison for Industrial Feasibility

| Parameter | Sulfonylation | Reductive Amination |

|---|---|---|

| Reaction Time | 2–4 hours | 12–24 hours |

| Scalability | Moderate | High |

| Byproduct Handling | Complex | Simple |

| Typical Yield | 65–78% | 70–85% |

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Triethylamine, dichloromethane, tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.

Scientific Research Applications

Medicinal Chemistry

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine is primarily utilized as a building block in the synthesis of pharmaceutical agents. Its structural features make it suitable for modifications aimed at enhancing pharmacological properties. For example, derivatives of this compound have been investigated for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems .

Antimicrobial Activity

Research has demonstrated that sulfonyl piperazines exhibit significant antibacterial properties. Studies have reported that various derivatives of this compound show activity against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In vivo studies using carrageenan-induced rat paw edema models have shown that certain derivatives can significantly reduce inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .

Neuropharmacology

Due to its structural resemblance to known neuroactive compounds, this compound has been investigated for neuroprotective effects. It has shown promise in inhibiting acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease . The multifunctional nature of this compound allows it to target multiple pathways involved in neurodegeneration.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Linkers

- 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole (): This compound shares a sulfonyl-piperazine core. In BACE1 inhibition studies, derivatives with sulfonyl groups exhibited IC50 values of 19.66–21.88 mM, highlighting the sulfonyl group’s role in enzyme interaction.

1-[(4-Methylphenyl)sulfonyl]-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine () :

A structurally complex analog with dual piperazine rings and a nitro group. Such substitutions may enhance binding to aromatic receptors but increase metabolic susceptibility compared to the simpler 4-methyl-piperidine group in the target compound .- This contrasts with the 4-methyl-piperidine group, which likely prioritizes lipophilicity for membrane penetration .

Key Insight : Sulfonyl-linked piperazines generally exhibit enhanced stability and target engagement, but substituents on the sulfonyl moiety (e.g., acetyl, nitro, or methyl-piperidine) dictate specificity and pharmacokinetic profiles.

Piperazine Derivatives in Receptor Binding and Selectivity

Dopamine D2 Receptor Affinity () :

Compounds like 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine demonstrate high D2 receptor affinity (Ki < 100 nM). The methoxyphenyl and nitrobenzyl groups likely engage in hydrophobic and hydrogen-bonding interactions, whereas the target compound’s 4-methyl-piperidine-sulfonyl group may favor different binding modes .5-HT1A/1B Receptor Selectivity () :

1-(m-Trifluoromethylphenyl)piperazine (TFMPP) shows 65-fold selectivity for 5-HT1B receptors. In contrast, sulfonyl-piperidines (e.g., the target compound) might exhibit distinct selectivity due to steric and electronic effects of the sulfonyl linker and methyl-piperidine .

Key Insight : Piperazine’s flexibility allows for diverse receptor interactions, but substituents critically modulate selectivity. Sulfonyl-piperidines may prioritize CNS targets with larger binding pockets.

Cytotoxicity and Anticancer Activity ()

- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives: These compounds exhibit IC50 values in the nanomolar range against liver (HUH7), breast (MCF7), and colon (HCT-116) cancer cells. The chlorobenzhydryl group enhances cytotoxicity via hydrophobic interactions, whereas the target compound’s sulfonyl-piperidine group may improve solubility without compromising potency .

Key Insight : Bulky substituents (e.g., chlorobenzhydryl) enhance cytotoxicity but may reduce bioavailability, suggesting a trade-off in design strategies.

Antibacterial Activity and Structural Optimization ()

1-(Substituted phenyl)piperazine Derivatives :

Antibacterial activity against DNA topoisomerase II is minimally affected by phenyl substituents, but bulky groups (e.g., benzyloxy) reduce potency. The target compound’s sulfonyl group could stabilize interactions with Mg2+ in enzymatic pockets, akin to carboxyl groups in .- Piperazine Oxidation (): Piperazine moieties in fluoroquinolones undergo MnO2-mediated oxidation, leading to dealkylation. The sulfonyl group in the target compound may mitigate such metabolic degradation, enhancing in situ stability .

Key Insight : Sulfonyl groups improve metabolic stability, making them advantageous in antibacterial design compared to oxidatively labile piperazines.

Comparative Data Table

Biological Activity

1-(4-Methyl-piperidine-1-sulfonyl)-piperazine, also known by its CAS number 878416-77-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a sulfonyl group and a 4-methyl-piperidine moiety. This unique structure contributes to its biological properties, particularly its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. For example, it has been shown to inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the purine biosynthesis pathway in Mycobacterium tuberculosis (Mtb) . This inhibition disrupts the growth of the bacteria, making it a candidate for anti-tubercular therapy.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the piperazine and sulfonamide groups significantly affect the compound's potency. For instance, altering the substituents on the piperazine ring can lead to variations in both biochemical and whole-cell activities. A study found that certain analogs exhibited improved inhibitory effects against Mtb, highlighting the importance of structural modifications in enhancing biological activity .

| Compound Modification | Biological Activity (MIC) |

|---|---|

| Unmodified | MIC > 100 µM |

| Methyl substitution at position 3 | MIC 100 µM |

| Increased distance between functional groups | Loss of activity |

Biological Activity Studies

Several studies have evaluated the biological activities of this compound:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against various strains, including drug-resistant Mtb. In vitro assays indicated that it effectively inhibits bacterial growth at concentrations as low as 10 µM .

- Antitumor Activity : Preliminary investigations suggest potential antitumor effects, although detailed studies are required to elucidate these properties fully. The mechanism may involve apoptosis induction in cancer cells .

- Enzyme Inhibition : The compound's role as an enzyme inhibitor has been extensively studied. It was found to interact with IMPDH, leading to reduced nucleotide synthesis in pathogenic bacteria .

Case Studies

A notable case study involved the synthesis of various analogs of this compound and their evaluation against Mtb. The study revealed that specific modifications enhanced binding affinity and selectivity towards IMPDH. The structure of one promising analog was elucidated using X-ray crystallography, confirming its effective binding mode .

Another study focused on the compound's potential as a therapeutic agent for other diseases, exploring its interactions with different molecular targets beyond Mtb. This broader investigation highlighted its versatility as a scaffold for developing new drugs targeting various conditions .

Q & A

Q. Table 1: Example Purification Protocol for this compound

| Step | Technique | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Column Chromatography | Silica gel, ethyl acetate/hexane (3:7) | 65 | 90 |

| 2 | Recrystallization | Ethanol/water (4:1), −20°C, 12 h | 55 | 99 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.